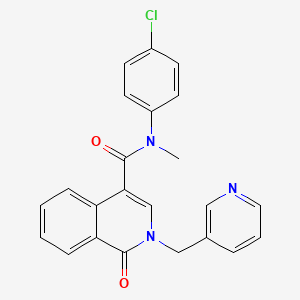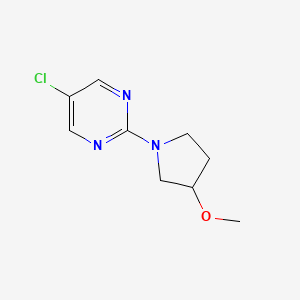
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione, commonly known as TBPMTM, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBPMTM is a thioamide compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
TBPMTM has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. TBPMTM has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties, making it a promising compound for the development of new antibiotics.
作用机制
The mechanism of action of TBPMTM is not well understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. TBPMTM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TBPMTM has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the AKT pathway. TBPMTM has been found to have low toxicity and is well tolerated in animal studies, making it a promising compound for further research.
实验室实验的优点和局限性
TBPMTM has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity and high stability. TBPMTM has been found to be effective in inhibiting the growth of cancer cells and bacteria, making it a promising compound for further research in these areas. However, TBPMTM has some limitations for lab experiments. Its mechanism of action is not well understood, and more research is needed to fully elucidate its effects. Additionally, TBPMTM has not been extensively studied in vivo, and more research is needed to determine its efficacy and safety in animal models.
未来方向
There are several future directions for research on TBPMTM. One area of research could focus on further elucidating its mechanism of action and identifying the specific enzymes and proteins that it targets. Another area of research could focus on testing TBPMTM in animal models to determine its efficacy and safety in vivo. Additionally, TBPMTM could be further developed as a potential therapeutic agent for the treatment of cancer and bacterial infections. Overall, TBPMTM is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成方法
TBPMTM is a thioamide compound that has been synthesized using a unique method. The synthesis of TBPMTM involves the reaction of 4-(tert-butyl)benzaldehyde and 4-(m-tolyl)piperazine with Lawesson's reagent. The reaction is carried out in the presence of a solvent, such as dichloromethane, and the resulting TBPMTM compound is obtained in good yield after purification. The synthesis method of TBPMTM is simple and efficient, making it an attractive compound for further research.
属性
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2S/c1-17-6-5-7-20(16-17)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(2,3)4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWGZXWEQJQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)
![1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2403929.png)

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)